molecular formula C15H12BrFOS B2690343 1-(4-Bromophenyl)-3-[(4-fluorophenyl)sulfanyl]-1-propanone CAS No. 882749-12-4

1-(4-Bromophenyl)-3-[(4-fluorophenyl)sulfanyl]-1-propanone

Cat. No. B2690343
CAS RN: 882749-12-4
M. Wt: 339.22
InChI Key: NHUHOSJSMLQAKA-UHFFFAOYSA-N
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Description

The compound “1-(4-Bromophenyl)-3-[(4-fluorophenyl)sulfanyl]-1-propanone” is an organic compound. It contains a propanone (or acetone) backbone with a bromophenyl group attached to one end and a fluorophenyl sulfanyl group attached to the other .


Molecular Structure Analysis

The compound contains a bromine atom, a fluorine atom, a sulfur atom, and two phenyl rings attached to a propanone backbone. The presence of these different atoms and functional groups would significantly influence the compound’s physical and chemical properties .


Chemical Reactions Analysis

The bromophenyl and fluorophenyl groups in the compound are likely to be reactive. They could undergo various chemical reactions, such as substitution reactions, depending on the conditions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of bromine and fluorine atoms would likely make the compound relatively dense and possibly volatile .

Scientific Research Applications

Synthesis and Stereochemistry

  • Resolution of Antiandrogens : The compound 1-(4-Bromophenyl)-3-[(4-fluorophenyl)sulfanyl]-1-propanone has been used in the resolution of nonsteroidal antiandrogens, as demonstrated in the study of a specific antiandrogen. This study involved chromatographic separation and further chemical processes to determine the active enantiomer's absolute configuration (Tucker & Chesterson, 1988).

Applications in Polymer Science

  • Sulfonated Block Copolymers for Fuel Cells : Sulfonated poly(arylene ether sulfone)s block copolymers containing fluorenyl groups have been synthesized using Bis(4-fluorophenyl)sulfone (FPS) for potential use in fuel cells. These copolymers demonstrated high proton conductivity and mechanical properties, making them promising for fuel-cell applications (Bae, Miyatake, & Watanabe, 2009).

Synthesis of Derivatives for Medical Applications

  • Antidepressant Drug Synthesis : The compound was used as a chiral intermediate in synthesizing antidepressant drugs. A study demonstrated the asymmetric synthesis of a related compound using microbial reductases, which could be applied to the synthesis of antidepressants (Choi et al., 2010).

Imaging and Diagnostic Applications

  • Synthesis of Imaging Agents : A related compound was used in synthesizing N-(3-[18F]fluoropropyl)-2β-carbomethoxy-3β-(4-iodophenyl)nortropane, a potential agent for imaging applications. This process involved a two-step reaction sequence, demonstrating the utility of such compounds in developing imaging agents (Klok et al., 2006).

Research on Nonlinear Optical Properties

  • Nonlinear Optical Properties : The investigation of third-order nonlinear optical properties of certain molecules, including derivatives of 1-(4-Bromophenyl)-3-[(4-fluorophenyl)sulfanyl]-1-propanone, showcased their potential in nonlinear optical applications. These properties are critical in fields like photonics and optical communications (D’silva et al., 2012).

Cancer Research and Photodynamic Therapy

  • Photodynamic Therapy : Novel sulfanyl porphyrazines, structurally related to the compound , were synthesized and evaluated as sensitizers for photodynamic therapy (PDT), showing high activity in liposomal formulations. This demonstrates the compound's potential in developing cancer therapies (Piskorz et al., 2017).

Safety And Hazards

As with any chemical compound, handling “1-(4-Bromophenyl)-3-[(4-fluorophenyl)sulfanyl]-1-propanone” would require appropriate safety measures. It’s important to use personal protective equipment and follow standard safety protocols when handling chemical substances .

Future Directions

The potential applications and future directions for this compound would depend on its physical and chemical properties, as well as its reactivity. It could potentially be used in the synthesis of other complex organic compounds .

properties

IUPAC Name

1-(4-bromophenyl)-3-(4-fluorophenyl)sulfanylpropan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12BrFOS/c16-12-3-1-11(2-4-12)15(18)9-10-19-14-7-5-13(17)6-8-14/h1-8H,9-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NHUHOSJSMLQAKA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(=O)CCSC2=CC=C(C=C2)F)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12BrFOS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(4-Bromophenyl)-3-[(4-fluorophenyl)sulfanyl]-1-propanone

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